
1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group and a methylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of pyrrole with methyl iodide, followed by the introduction of a methylthio group through a nucleophilic substitution reaction. The final step involves the formylation of the pyrrole ring to introduce the aldehyde group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-4-phenylpyridinium (MPP+): A neurotoxin that interferes with mitochondrial function.
5-Amino-pyrazoles: Used in organic and medicinal synthesis for their versatile reactivity.
Uniqueness: 1-Methyl-4-(methylthio)-1h-pyrrole-2-carbaldehyde is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its combination of a methylthio group and an aldehyde group makes it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
1-methyl-4-methylsulfanylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C7H9NOS/c1-8-4-7(10-2)3-6(8)5-9/h3-5H,1-2H3 |
InChI Key |
DGETXTDOPBLKRL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C1C=O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3-Dihydropyrazolo[5,1-b]thiazole-6-carbaldehyde](/img/structure/B12886786.png)
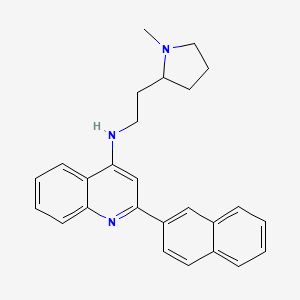


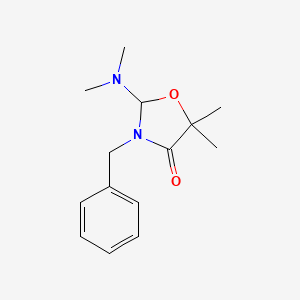
![1,3-Diphenyl-1,2-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B12886813.png)
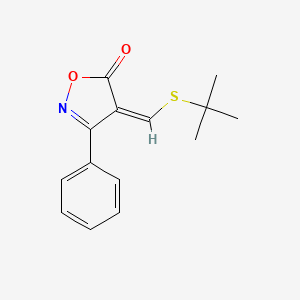

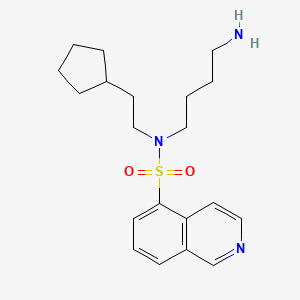

![(17aR)-1,17-Bis(diphenylphosphino)-6,7,8,9,10,11,12,13-octahydro-5H-dibenzo[b,d][1,6]diazacyclotridecine](/img/structure/B12886837.png)

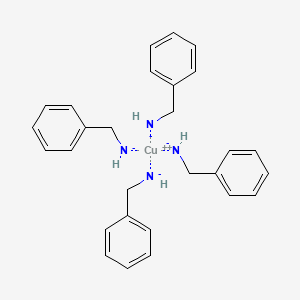
![7-((R)-7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(rel-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12886850.png)
